3-(2-Naphthyl)-3-oxopropanal

Description

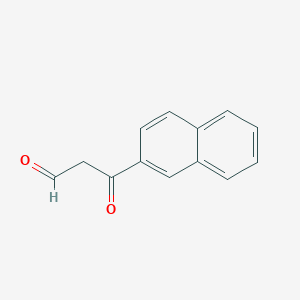

3-(2-Naphthyl)-3-oxopropanal is an aromatic ketone-aldehyde compound characterized by a naphthalene ring system substituted at the 2-position with a 3-oxopropanal moiety. For instance, 2-naphthyl-substituted compounds exhibit notable biological activity, such as anti-Helicobacter pylori properties, with MIC values as low as 0.05 μg/mL . The naphthyl group’s extended π-conjugation and steric bulk may enhance binding affinity in biological systems compared to smaller aromatic systems like phenyl or thiophenyl derivatives. This compound’s aldehyde and ketone functionalities suggest reactivity useful in synthetic intermediates or pharmacophore development.

Properties

Molecular Formula |

C13H10O2 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-naphthalen-2-yl-3-oxopropanal |

InChI |

InChI=1S/C13H10O2/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,8-9H,7H2 |

InChI Key |

JUNLIRUNUBSFPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Naphthyl)-3-oxopropanal typically involves the reaction of 2-naphthol with an appropriate aldehyde under acidic or basic conditions. One common method is the Knoevenagel condensation, where 2-naphthol reacts with an aldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction can be optimized to enhance the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Naphthyl)-3-oxopropanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(2-Naphthyl)-3-oxopropanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Naphthyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is attributed to the presence of the aldehyde group, which can form covalent bonds with amino acids in proteins, leading to potential biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among 3-(2-Naphthyl)-3-oxopropanal and related compounds:

Research Implications and Limitations

- Gaps in Data : Direct pharmacological or synthetic data for this compound is sparse; inferences are drawn from structurally related compounds.

- Opportunities for Study : Comparative studies on naphthyl vs. phenyl/thiophenyl systems in drug design could elucidate structure-activity relationships for antimicrobial or anticancer applications.

Biological Activity

3-(2-Naphthyl)-3-oxopropanal, a compound belonging to the class of α-oxoaldehydes, has garnered attention for its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a naphthalene ring substituted with an oxopropanal moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In a series of experiments evaluating its efficacy against Gram-positive and Gram-negative bacteria, it was found that certain derivatives of oxopropanal compounds showed minimal inhibitory concentrations (MIC) lower than 16 µg/ml against Staphylococcus aureus , including methicillin-resistant strains (MRSA) .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria Tested | MIC (µg/ml) | Remarks |

|---|---|---|---|

| This compound | Staphylococcus aureus | <16 | Moderate activity against MRSA |

| Derivative A | Escherichia coli | <16 | Effective against Gram-negative |

| Derivative B | Pseudomonas aeruginosa | >32 | Less effective |

These findings suggest that modifications to the oxopropanal structure can enhance its antibacterial properties.

Anticancer Activity

In addition to its antibacterial effects, this compound has shown promise in cancer research. Studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Growth

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The compound was particularly effective against breast cancer cells (MCF-7), showing a dose-dependent response with IC50 values around 25 µM .

Table 2: Anticancer Efficacy of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

| A549 | 40 | Inhibition of proliferation |

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in metabolic pathways. Preliminary research suggests that it may act as an inhibitor of certain enzymes related to oxidative stress and inflammation, which are critical in both bacterial infections and cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.